molecular formula C32H60N2O2 B14541686 N,N'-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide) CAS No. 61797-28-2

N,N'-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide)

Cat. No.: B14541686
CAS No.: 61797-28-2
M. Wt: 504.8 g/mol
InChI Key: RRAHHBBMZVSZTI-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide) is an organic compound characterized by its unique structure, which includes two N,N-dimethylamide groups connected by an ethane-1,2-diyl linker

Properties

CAS No.

61797-28-2

Molecular Formula

C32H60N2O2

Molecular Weight

504.8 g/mol

IUPAC Name

N,4-dimethyl-N-[2-[methyl(4-methyltridec-2-enoyl)amino]ethyl]tridec-2-enamide

InChI

InChI=1S/C32H60N2O2/c1-7-9-11-13-15-17-19-21-29(3)23-25-31(35)33(5)27-28-34(6)32(36)26-24-30(4)22-20-18-16-14-12-10-8-2/h23-26,29-30H,7-22,27-28H2,1-6H3

InChI Key

RRAHHBBMZVSZTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)C=CC(=O)N(C)CCN(C)C(=O)C=CC(C)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide) typically involves the reaction of ethane-1,2-diamine with N,4-dimethyltridec-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N,N’-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide) N-oxides.

    Reduction: N,N’-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-amine).

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(benzamides)
  • N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N,4-dimethyltridec-2-enamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long alkyl chains and dimethylamide groups contribute to its hydrophobicity and potential interactions with lipid membranes, making it suitable for applications that require such characteristics.

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